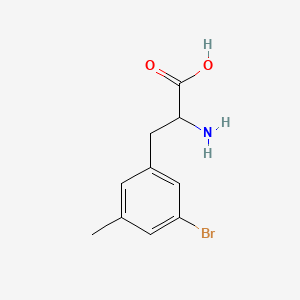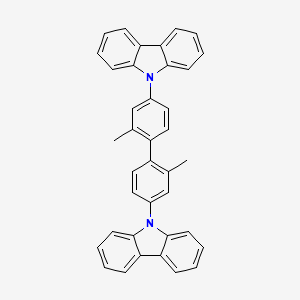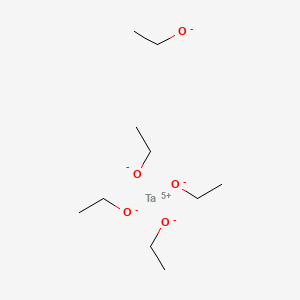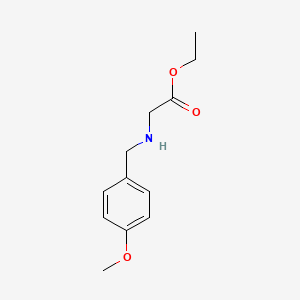![molecular formula C38H32N2 B3029340 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene CAS No. 62608-15-5](/img/structure/B3029340.png)
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene
Übersicht
Beschreibung
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is an organic compound known for its applications in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes two 9-ethylcarbazol-3-yl groups attached to a benzene ring via vinyl linkages. Its molecular formula is C38H32N2, and it has a molecular weight of 516.69 g/mol .
Wirkmechanismus
Target of Action
BCzVB is primarily used in the field of Organic Light-Emitting Diodes (OLEDs) . Its primary targets are the electron and hole transport layers within the OLED structure .
Mode of Action
BCzVB, as a blue dopant , interacts with its targets by injecting electrons and holes into the emissive layer of the OLED . This interaction leads to the formation of excitons , which are responsible for light emission when they decay .
Biochemical Pathways
In the context of OLEDs, the term “biochemical pathways” is replaced by electronic processes . The injected electrons and holes recombine in the emissive layer to form excitons . The decay of these excitons results in the emission of light, which is the fundamental process in OLED operation .
Pharmacokinetics
In the OLED context, the term “pharmacokinetics” refers to the transport and distribution of charges within the device. BCzVB exhibits excellent charge transport properties, which contribute to its high performance as a blue dopant .
Result of Action
The primary result of BCzVB’s action is the emission of blue light . This makes it an essential component in full-color displays and white OLEDs .
Action Environment
The performance of BCzVB can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, the operating conditions of the OLED, such as the applied voltage and the device temperature, can also impact the efficiency and lifespan of the device .
Biochemische Analyse
Biochemical Properties
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene plays a crucial role in biochemical reactions due to its unique molecular structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby altering their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific proteins, altering their conformation and activity. Additionally, this compound can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.
Vorbereitungsmethoden
The synthesis of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 9-ethylcarbazole and 1,4-dibromobenzene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a palladium-catalyzed Suzuki coupling reaction. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene.
Industrial Production: On an industrial scale, the synthesis may involve similar steps but optimized for larger quantities.
Analyse Chemischer Reaktionen
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the benzene ring, using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene can be compared with other similar compounds:
1,4-Bis[2-(9-phenylcarbazol-3-yl)vinyl]benzene: This compound has phenyl groups instead of ethyl groups, which can affect its electronic properties and applications.
1,4-Bis[2-(9-methylcarbazol-3-yl)vinyl]benzene: The presence of methyl groups instead of ethyl groups can lead to differences in reactivity and stability.
Eigenschaften
IUPAC Name |
9-ethyl-3-[(E)-2-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2/c1-3-39-35-11-7-5-9-31(35)33-25-29(21-23-37(33)39)19-17-27-13-15-28(16-14-27)18-20-30-22-24-38-34(26-30)32-10-6-8-12-36(32)40(38)4-2/h5-26H,3-4H2,1-2H3/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNAJZMEBHUMC-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC6=C(N(C7=CC=CC=C67)CC)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62608-15-5 | |
| Record name | 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















